molecular formula C18H19N3O3S B2468984 (E)-1-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(4-methoxyphenyl)urea CAS No. 392249-38-6

(E)-1-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(4-methoxyphenyl)urea

Cat. No.: B2468984
CAS No.: 392249-38-6
M. Wt: 357.43
InChI Key: JQXDRMPJGHPXOM-CZIZESTLSA-N
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Description

(E)-1-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(4-methoxyphenyl)urea is a synthetic organic compound with potential applications in various scientific fields. Its structure comprises a benzo[d]thiazole ring substituted with ethoxy and methyl groups, and a methoxyphenyl group attached to a urea moiety. This compound is of interest due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(4-methoxyphenyl)urea typically involves the following steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and an appropriate aldehyde or ketone.

    Substitution Reactions: The ethoxy and methyl groups are introduced via electrophilic aromatic substitution reactions.

    Formation of the Urea Moiety: The final step involves the reaction of the substituted benzo[d]thiazole with 4-methoxyphenyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hyd

Properties

IUPAC Name

(1E)-1-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-4-24-14-9-10-15-16(11-14)25-18(21(15)2)20-17(22)19-12-5-7-13(23-3)8-6-12/h5-11H,4H2,1-3H3,(H,19,22)/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXDRMPJGHPXOM-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)NC3=CC=C(C=C3)OC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)N(/C(=N\C(=O)NC3=CC=C(C=C3)OC)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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